

Introduction: The Strategic Value of the Chroman Scaffold

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Compound of Interest

Compound Name: 6-Bromo-4,4-dimethylchroman

Cat. No.: B1337885

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The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.^[1] Its unique bicyclic structure, consisting of a benzene ring fused to a dihydropyran ring, provides a rigid and synthetically versatile template for drug design. The introduction of specific substituents onto this core allows for the fine-tuning of pharmacological properties.

6-Bromo-4,4-dimethylchroman emerges as a particularly valuable derivative. Its structure is characterized by two key features: geminal dimethyl groups at the 4-position of the dihydropyran ring and a bromine atom at the 6-position of the aromatic ring.^[1] The bromine atom is not merely a substituent; it is a versatile reactive handle, enabling a wide array of palladium-catalyzed cross-coupling reactions.^[1] This strategic placement allows chemists to systematically introduce diverse functional groups, making this compound an instrumental precursor for building libraries of novel chroman derivatives for drug discovery programs, including the development of selective enzyme inhibitors.^[1]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. All quantitative data for **6-Bromo-4,4-dimethylchroman** are summarized below.

Property	Value	Source(s)
Molecular Weight	241.12 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₃ BrO	[1][2]
CAS Number	1027915-16-7	[1][2]
IUPAC Name	6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran	[2]
Synonyms	6-bromo-4,4-dimethylchroman; 4,4-dimethyl-6-bromochroman	[2]
Physical Form	Solid	[1]
InChI Key	DVVHFVGZHIQVNN- UHFFFAOYSA-N	[1]

Molecular Structure and Synthetic Utility

The molecular architecture of **6-Bromo-4,4-dimethylchroman** dictates its chemical behavior and its utility as a synthetic intermediate.

Caption: 2D structure of **6-Bromo-4,4-dimethylchroman**.

The primary site for chemical modification is the aryl bromide at the C6 position. This functional group is a cornerstone of modern synthetic chemistry, serving as a versatile handle for introducing new molecular complexity. Its reactivity is well-established in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives for SAR exploration.

Synthesis and Characterization: A Practical Workflow

While multiple synthetic routes to the chroman core exist, a common and effective strategy involves the cyclization of a suitably substituted phenol.[1] The following sections provide a

representative protocol for the synthesis, purification, and characterization of **6-Bromo-4,4-dimethylchroman**.

Synthesis Workflow Diagram

Caption: General workflow for synthesis and validation.

Experimental Protocol: Synthesis

This protocol describes a plausible synthetic route based on established chemical principles for forming the chroman ring system.

Objective: To synthesize **6-Bromo-4,4-dimethylchroman** from 4-bromophenol.

Materials:

- 4-Bromophenol
- 3,3-Dimethylacrylic acid
- Methanesulfonic acid (MSA) or other suitable acid catalyst
- Toluene or other high-boiling inert solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-bromophenol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and toluene.
- **Catalysis:** Add methanesulfonic acid (catalytic amount, e.g., 0.1 eq) to the mixture.
- **Cyclization:** Heat the reaction mixture to reflux. Water generated during the cyclization will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to neutralize the acid catalyst.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification and Characterization

Objective: To purify the crude product and confirm its identity and purity.

Purification (Column Chromatography):

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the top of the column.
- Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify those containing the pure product.

- Combine the pure fractions and remove the solvent under reduced pressure.

Characterization (General Methods):

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl_3). Acquire ^1H and ^{13}C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, and methyl protons and carbons.[3]
- Mass Spectrometry (MS): Analyze a diluted sample via Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable ionization method. The mass spectrum should show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.[3]

Applications in Drug Development

6-Bromo-4,4-dimethylchroman is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material. Its utility lies in its capacity to generate novel and diverse chemical entities for screening.

- Fragment-Based Drug Discovery (FBDD): The chroman core can act as a foundational fragment that binds to a biological target. The bromine atom then provides a vector for fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound by adding new functionalities through cross-coupling reactions.
- Structure-Activity Relationship (SAR) Studies: By systematically replacing the bromine atom with a wide variety of substituents (e.g., aryl, alkyl, amine groups), researchers can probe the chemical space around the chroman core. This systematic modification helps to identify the key structural features required for optimal biological activity and selectivity.[1]
- Lead Optimization: The chroman scaffold has been explored for a range of therapeutic targets. For instance, related structures like 6-Bromo-4,4-difluorochromane have been investigated as inhibitors of hypoxia-inducible factor 2 alpha ($\text{HIF}2\alpha$), a protein implicated in cancer progression.[4] This highlights the potential of the 6-bromo-chroman template in developing targeted therapies.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

- Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]
- Storage: Store **6-Bromo-4,4-dimethylchroman** in a tightly sealed container in a cool, dry place away from light.[1][2] Proper storage is essential to maintain its purity and stability over time.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-4,4-dimethylchroman, with a molecular weight of 241.12 g/mol, is a strategically important building block for chemical and pharmaceutical research. Its true value is realized through the synthetic versatility of its C-Br bond, which provides a reliable and efficient route to a multitude of novel chroman derivatives. This guide has provided a technical framework for its properties, synthesis, and application, underscoring its role as a powerful tool for scientists dedicated to advancing the frontiers of drug discovery.

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